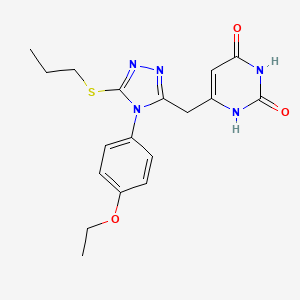
6-((4-(4-ethoxyphenyl)-5-(propylthio)-4H-1,2,4-triazol-3-yl)methyl)pyrimidine-2,4(1H,3H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-((4-(4-ethoxyphenyl)-5-(propylthio)-4H-1,2,4-triazol-3-yl)methyl)pyrimidine-2,4(1H,3H)-dione is a chemical compound known for its distinct structural attributes and potential applications in various scientific fields. It encompasses a complex arrangement of a triazole ring linked to a pyrimidine-2,4-dione scaffold, featuring ethoxyphenyl and propylthio functional groups.
準備方法
Synthetic Routes and Reaction Conditions: The preparation of this compound involves a multi-step synthetic pathway:
Formation of the Triazole Ring: : This step typically involves the cyclization of precursor compounds under acidic or basic conditions.
Addition of Ethoxyphenyl and Propylthio Groups: : Utilizing suitable nucleophilic substitution reactions.
Coupling with Pyrimidine-2,4-dione: : The final assembly with the pyrimidine core is achieved through a series of condensation reactions under controlled temperatures and solvent conditions.
Industrial Production Methods: In an industrial setting, the compound is synthesized on a larger scale using flow chemistry technologies, optimizing reaction times and minimizing by-products. The reactions are conducted in high-pressure reactors to ensure complete conversion of intermediates.
化学反応の分析
Types of Reactions It Undergoes:
Oxidation: : When exposed to oxidizing agents, the compound can form sulfoxides or sulfones.
Reduction: : Reduction reactions can convert the nitro groups to amines.
Substitution: : Halogenation or alkylation can modify the pyrimidine or triazole rings, leading to various derivatives.
Oxidation: : Hydrogen peroxide or potassium permanganate in acidic medium.
Reduction: : Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: : Halogenating agents like N-bromosuccinimide or alkylating agents like methyl iodide under reflux.
Major Products Formed: Depending on the reaction type, the major products can include sulfoxides, amines, and halogenated derivatives with diverse functional groups replacing the original substituents.
科学的研究の応用
Chemistry:
Catalysis: : It serves as a ligand in metal-catalyzed reactions, enhancing reaction rates and selectivity.
Antimicrobial Agents: : Due to its structural features, it exhibits potential antimicrobial properties against various pathogens.
Drug Development: : It acts as a core structure in the development of potential therapeutic agents for treating infections and inflammatory conditions.
Material Science: : It finds application in the synthesis of advanced materials with specific electronic properties.
作用機序
Molecular Targets and Pathways:
Enzyme Inhibition: : The compound can inhibit enzymes involved in microbial cell wall synthesis, thus exerting antimicrobial effects.
Signal Transduction Pathways: : It interferes with pathways responsible for inflammatory responses, providing therapeutic benefits in inflammatory diseases.
類似化合物との比較
Uniqueness:
Structural Diversity: : The presence of both ethoxyphenyl and propylthio groups makes it unique compared to similar compounds that might lack such structural variety.
Functional Versatility: : The dual-functional nature enables it to participate in various chemical reactions, making it more versatile than other simpler analogs.
Triazole-based Compounds: : Compounds like 1,2,4-Triazole derivatives.
Pyrimidine Derivatives: : Other substituted pyrimidines that lack the propylthio group.
This compound's distinct structure and versatile reactivity profile open up numerous possibilities for scientific research and industrial applications, making it a valuable target for further exploration and development.
特性
IUPAC Name |
6-[[4-(4-ethoxyphenyl)-5-propylsulfanyl-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5O3S/c1-3-9-27-18-22-21-15(10-12-11-16(24)20-17(25)19-12)23(18)13-5-7-14(8-6-13)26-4-2/h5-8,11H,3-4,9-10H2,1-2H3,(H2,19,20,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGLWICZOGMMLCX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=NN=C(N1C2=CC=C(C=C2)OCC)CC3=CC(=O)NC(=O)N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














